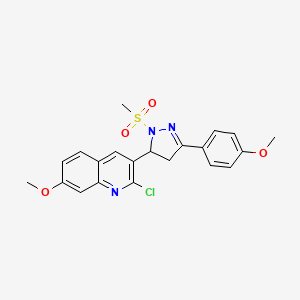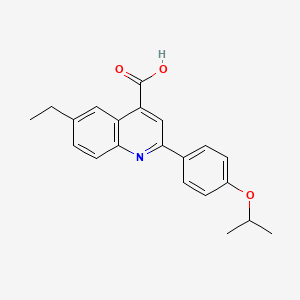![molecular formula C23H15ClFN3 B2978980 1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-42-6](/img/structure/B2978980.png)
1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”, can be elucidated using techniques such as elemental microanalysis, FTIR, and 1H NMR .科学的研究の応用
UV-Visible Spectroscopy and Quantum Chemical Studies
Research on derivatives of this compound, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ), has shown their potential in luminescent or electroluminescent applications. These compounds exhibit significant shifts in optical absorption and fluorescence bands depending on the solvent polarity, making them candidates for use in light-emitting devices in the green-yellow range of the visible spectrum (Danel et al., 2010).
Optical Absorption of Pyrazoloquinoline Derivatives
Further studies have explored the absorption spectra of pyrazolo[3,4-b]quinoline and its derivatives. These investigations, combined with quantum chemical calculations, have provided insights into the molecular dynamics and electron-vibronic coupling in these compounds. This research is significant for understanding the electronic properties of these molecules, which can be useful in the development of optical materials and devices (Całus et al., 2006).
Fluorescent Molecular Sensors
One particularly interesting application of these compounds is in the construction of brightly fluorescent molecular sensors. These sensors can be used for metal ion recognition, offering a valuable tool in analytical chemistry and environmental monitoring. The chromophore structure of these compounds allows for easy integration into various sensor systems (Rurack et al., 2002).
Photophysical Properties and Molecular Logic Switches
These compounds have also been studied for their photophysical properties, including solvatochromism, acidochromism, and electron transfer processes. Such properties are pivotal for the implementation of molecular logic switches, which have potential applications in computing and information processing at the molecular level (Uchacz et al., 2016).
Novel Fluorescent Sensors
Research into 1H-pyrazolo[3,4-b]quinoline derivatives has led to the development of new fluorescent sensors. These sensors are capable of detecting small inorganic cations and can be used in various solvents. Such sensors have practical applications in biochemistry and environmental monitoring (Mac et al., 2010).
将来の方向性
The future directions for “1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities. Given the global healthcare importance of leishmaniasis and malaria, there is a need for more effective treatments, and pyrazole derivatives may offer potential solutions .
特性
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARPHAUDHYLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)

![2-Chloro-N-[1-[1-(2-fluorophenyl)ethyl]-2-oxopiperidin-3-yl]acetamide](/img/structure/B2978899.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine](/img/structure/B2978905.png)


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)


![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)